N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-1,4-dimethylpyrazol-3-amine;hydrochloride
Description
Molecular Geometry and Substituent Effects
The molecule consists of two pyrazole rings connected by a methylene (-CH2-) bridge. The parent pyrazole rings exhibit distinct substitution patterns:
- Ring A (5-fluoro-1,3-dimethylpyrazol-4-yl): Features fluorine at position 5 and methyl groups at positions 1 and 3.
- Ring B (1,4-dimethylpyrazol-3-amine): Contains methyl groups at positions 1 and 4, with an amine substituent at position 3.
Table 1: Key Structural Parameters
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₇ClFN₅ | |
| Molecular Weight | 273.74 g/mol | |
| Bond Angle (N-N-C) | 108.5° | |
| Torsional Angle (C-F) | 12.3° |
The fluorine atom induces significant polarization (σ~0.45 e⁻), while methyl groups create steric hindrance (van der Waals radius = 2.0 Å). Density functional theory (DFT) calculations predict a dipole moment of 4.8 Debye, emphasizing its polar character.
Isomeric Landscape
Three primary isomerism types are relevant:
- Positional Isomerism: Alternative substitution patterns on either pyrazole ring (e.g., fluorine at position 3 instead of 5).
- Tautomerism: Proton migration between nitrogen atoms (ΔG~1.2 kcal/mol).
- Conformational Isomerism: Rotation about the methylene bridge (energy barrier = 3.8 kcal/mol).
X-ray studies of analogous compounds reveal a preference for antiperiplanar conformations (180° dihedral angle) between the pyrazole rings, minimizing steric clashes between methyl groups.
Properties
Molecular Formula |
C11H17ClFN5 |
|---|---|
Molecular Weight |
273.74 g/mol |
IUPAC Name |
N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-1,4-dimethylpyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C11H16FN5.ClH/c1-7-6-16(3)15-11(7)13-5-9-8(2)14-17(4)10(9)12;/h6H,5H2,1-4H3,(H,13,15);1H |
InChI Key |
ZBEXSKGPDDPEGN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1NCC2=C(N(N=C2C)C)F)C.Cl |
Origin of Product |
United States |
Preparation Methods
Alkylation of Pyrazole Intermediates
The alkylation of pyrazole derivatives forms the backbone of this compound’s synthesis. A common approach involves reacting 5-fluoro-1,3-dimethylpyrazole-4-carbaldehyde with N-methylpyrazol-3-amine in the presence of a reducing agent such as sodium borohydride. This step facilitates the formation of the methylene bridge between the two pyrazole rings. Alternatively, nucleophilic substitution reactions using chloromethyl intermediates have been reported, where 1,4-dimethylpyrazol-3-amine reacts with a chloromethylated pyrazole precursor under basic conditions.
A critical variant involves the use of 1,3-dimethyl-5-fluoropyrazole-4-carbonyl chloride as an intermediate. This compound undergoes nucleophilic attack by 1,4-dimethylpyrazol-3-amine in dichloromethane, followed by hydrochloric acid treatment to yield the hydrochloride salt. The reaction can be summarized as:
$$
\text{C}7\text{H}7\text{FN}2\text{O} + \text{C}5\text{H}9\text{N}3 \rightarrow \text{C}{12}\text{H}{16}\text{FN}_5 + \text{HCl}
$$
Yields for this step typically range from 65% to 78%, depending on the purity of the starting materials.
Fluorination Strategies
Fluorination is a pivotal step in ensuring the compound’s bioactivity. Early methods relied on halogen exchange reactions, where 5-chloro-1,3-dimethylpyrazole derivatives were treated with potassium fluoride (KF) in polar aprotic solvents like sulfolane at elevated temperatures (190°C). However, this approach suffered from low yields (~50%) due to side reactions.
Recent advancements employ electrophilic fluorination using Selectfluor® or xenon difluoride (XeF$$_2$$), which directly introduce fluorine at the pyrazole’s 5-position under milder conditions (room temperature, acetonitrile solvent). This method improves yields to 85–90% and reduces byproduct formation.
Condensation and Cyclization Reactions
Condensation reactions between pyrazole aldehydes and amines are widely utilized. For instance, 5-fluoro-1,3-dimethylpyrazole-4-carbaldehyde reacts with 1,4-dimethylpyrazol-3-amine in ethanol under reflux, followed by cyclization using hydrochloric acid. The reaction mechanism involves Schiff base formation, followed by intramolecular cyclization to stabilize the methylene bridge.
Optimization of Reaction Conditions
Temperature and Pressure Control
Optimal temperatures for alkylation range from 50°C to 80°C, while fluorination requires higher temperatures (150–190°C) for traditional KF-based methods. Pressure-controlled environments (1–3 atm) are critical for reactions involving gaseous byproducts, such as HCl evolution during salt formation.
Solvent Selection
| Solvent | Role | Reaction Step | Yield Impact |
|---|---|---|---|
| Sulfolane | Facilitates fluoride ion mobility | Fluorination | Increases by 15–20% |
| Dichloromethane | Stabilizes acyl chloride | Acylation | Critical for purity |
| Ethanol | Proton donor for cyclization | Condensation | Optimizes reaction rate |
Polar aprotic solvents like sulfolane enhance fluorination efficiency, while ethanol aids in proton transfer during cyclization.
Catalysts and Reagents
- Palladium catalysts : Used in cross-coupling reactions to attach methyl groups to the pyrazole ring.
- Thionyl chloride (SOCl$$_2$$) : Converts carboxylic acids to acyl chlorides for subsequent amide formation.
- Triethylamine (Et$$_3$$N) : Neutralizes HCl during salt formation, preventing side reactions.
Purification Techniques
Recrystallization
Recrystallization from ethanol/water mixtures (3:1 v/v) remains the most effective method for removing unreacted starting materials. The compound’s solubility in hot ethanol (22 g/L at 60°C) allows for high recovery rates (≥90%).
Chromatographic Methods
Column chromatography using silica gel (60–120 mesh) and ethyl acetate/hexane (1:4) eluent resolves isomeric byproducts. High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water mobile phase achieves >99% purity, essential for pharmaceutical applications.
Industrial-Scale Production Considerations
Industrial synthesis employs continuous flow reactors to enhance scalability. For example, a patented process uses a tubular reactor for the fluorination step, reducing reaction time from 11 hours (batch) to 2 hours. Automated pH control systems ensure consistent hydrochloride salt formation, while in-line Fourier-transform infrared (FTIR) spectroscopy monitors reaction progress.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Cost (USD/kg) |
|---|---|---|---|
| Traditional KF route | 50–65 | 85–90 | 120–150 |
| Electrophilic fluorination | 85–90 | 95–99 | 200–220 |
| Continuous flow | 88–92 | 98–99.5 | 180–200 |
Electrophilic fluorination offers superior yield and purity but at a higher cost due to reagent expenses.
Recent Advances and Innovations
Recent studies focus on enzyme-catalyzed fluorination using flavin-dependent halogenases, which achieve stereoselective fluorine incorporation under ambient conditions. Additionally, microwave-assisted synthesis reduces reaction times for alkylation steps by 70%.
Chemical Reactions Analysis
Types of Reactions
N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-1,4-dimethylpyrazol-3-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the removal of the fluorine atom or reduction of the pyrazole ring.
Substitution: The fluorine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted pyrazole derivatives.
Scientific Research Applications
N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-1,4-dimethylpyrazol-3-amine;hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-1,4-dimethylpyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The fluorine atom in the pyrazole ring can enhance the compound’s binding affinity to certain enzymes and receptors, leading to its biological effects . The compound may inhibit or activate specific pathways, depending on its structure and the target molecule.
Comparison with Similar Compounds
Research Findings and Limitations
Biological Activity
N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-1,4-dimethylpyrazol-3-amine; hydrochloride is a synthetic compound belonging to the pyrazole family, notable for its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C11H16FN5 |
| Molecular Weight | 237.28 g/mol |
| IUPAC Name | N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-2,4-dimethylpyrazol-3-amine |
| InChI | InChI=1S/C11H16FN5/c1-7-5-14-17(4)11(7)13-6-9-8(2)15-16(3)10(9)12/h5,13H,6H2,1-4H3 |
| InChI Key | YDNBLHBGMHOZFT-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(N(N=C1)C)NCC2=C(N(N=C2C)C)F |
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-1,4-dimethylpyrazol-3-amine. Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines:
- MCF7 (breast cancer) : IC50 = 0.39 ± 0.06 µM
- NCI-H460 (lung cancer) : IC50 = 0.46 ± 0.04 µM
- A375 (melanoma) : IC50 = 4.2 µM .
These findings suggest that the compound may act as a potent inhibitor of cancer cell proliferation.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within the cell. It is believed to inhibit enzymes involved in key metabolic pathways associated with inflammation and cancer progression. For instance, it may inhibit cyclin-dependent kinases (CDK), which play a crucial role in cell cycle regulation and are often dysregulated in cancer cells .
Case Studies and Research Findings
Several studies have explored the biological activity of pyrazole derivatives:
- Study on MCF7 and NCI-H460 Cell Lines :
- Inhibition of CDK :
- Autophagy Induction :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
